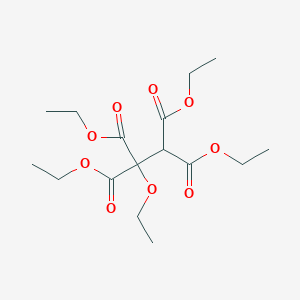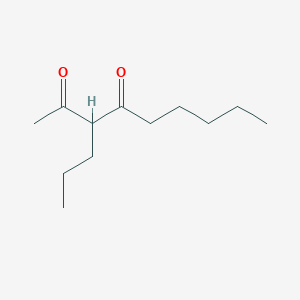![molecular formula C15H11NO2 B14291969 1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one CAS No. 113990-63-9](/img/structure/B14291969.png)
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one is a complex organic compound that features a pyridine ring and a benzofuran moiety
Preparation Methods
The synthesis of 1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative . Industrial production methods often involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, potassium permanganate, and palladium catalysts. Reaction conditions often involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products depend on the specific reaction but can include various substituted pyridine and benzofuran derivatives.
Scientific Research Applications
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one involves its interaction with specific molecular targets. It is believed to act by binding to certain proteins, thereby influencing their activity. This can lead to the disruption of key cellular signaling pathways, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one can be compared with other similar compounds such as:
2-Acetylpyridine: This compound has a similar pyridine ring but lacks the benzofuran moiety, making it less complex.
1-(Pyridin-4-yl)ethan-1-one: This compound is structurally simpler and does not contain the benzofuran ring.
Trazodone Related Compounds: These compounds have different substituents on the pyridine ring and are used in different applications.
The uniqueness of this compound lies in its combined pyridine and benzofuran structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113990-63-9 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(2-pyridin-4-yl-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C15H11NO2/c1-10(17)12-2-3-14-13(8-12)9-15(18-14)11-4-6-16-7-5-11/h2-9H,1H3 |
InChI Key |
UKXLFPDUJSDTBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





silane](/img/structure/B14291895.png)

![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)


silane](/img/structure/B14291945.png)




